Ethyl 2-(5-fluoropyridin-2-YL)acetate

Descripción

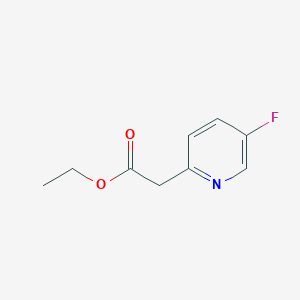

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-(5-fluoropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGWOIBYFDAPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730895 | |

| Record name | Ethyl (5-fluoropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006686-15-2 | |

| Record name | Ethyl 5-fluoro-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006686-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (5-fluoropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Esterification of 5-Fluoropyridine-2-carboxylic Acid with Ethanol Derivatives

One common approach to prepare ethyl 2-(5-fluoropyridin-2-yl)acetate involves the esterification of 5-fluoropyridine-2-carboxylic acid or related precursors with ethylating agents under reflux conditions.

-

- React 5-fluoropyridine-2-carboxylic acid with ethyl difluoroacetate or ethyl alcohol in the presence of a base such as potassium carbonate.

- The reaction is typically conducted under reflux in an organic solvent to facilitate ester bond formation.

- Potassium carbonate acts as a base catalyst to promote nucleophilic attack and esterification.

-

- Solvent: Common organic solvents like toluene or ethyl acetate.

- Temperature: Reflux temperature of solvent (typically 70–110 °C).

- Time: Several hours (e.g., 12 hours) to ensure completion.

-

- Straightforward and scalable.

- High selectivity for ester formation.

- Amenable to industrial scale-up using continuous flow reactors for consistent quality.

| Parameter | Typical Value |

|---|---|

| Reactants | 5-fluoropyridine-2-carboxylic acid, ethyl difluoroacetate |

| Catalyst/Base | Potassium carbonate |

| Solvent | Ethyl acetate or toluene |

| Temperature | Reflux (70–110 °C) |

| Reaction Time | 12 hours |

| Molecular Weight | 219.16 g/mol |

This method yields ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate with high purity and good yield, useful for further biological and chemical applications.

Malonate-Based Acylation Using Monoethyl Malonate Potassium Salt

A more complex but effective synthesis involves the use of monoethyl malonate potassium salt reacting with fluorinated pyridine derivatives or acyl chlorides.

-

Formation of Monoethyl Malonate Potassium Salt:

- Monoethyl malonate is dissolved in dehydrated ethanol.

- Potassium hydroxide solution in ethanol is added dropwise at 20–25 °C.

- The mixture is stirred for 12 hours, followed by reflux at ~80 °C for 1 hour.

- The resulting monoethyl malonate potassium salt precipitates and is isolated by filtration.

-

- The monoethyl malonate potassium salt reacts with 5-fluoropyridine-2-carbonyl chloride (or related fluorinated acyl chloride) in the presence of magnesium chloride and an organic base such as triethylamine or pyridine.

- The reaction is conducted in solvents like ethyl acetate or methylene dichloride at 20–25 °C for 10–15 hours.

- The molar ratio of reactants is carefully controlled (e.g., acyl chloride : monoethyl malonate potassium salt : base : MgCl2 = 1 : 1.2–1.4 : 2.5–3.5 : 1.3–1.68).

-

- After completion, hydrolysis and crystallization yield the target this compound.

- Purity typically exceeds 98.5% with yields between 78–95%.

-

- Enables selective introduction of fluorinated aromatic groups.

- Mild reaction conditions (room temperature to mild heating).

- High purity and yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Monoethyl malonate salt formation | Monoethyl malonate + KOH in EtOH, 20–25 °C, 12 h + reflux 80 °C, 1 h | Monoethyl malonate potassium salt, 95% yield |

| Acylation | 5-fluoropyridine-2-carbonyl chloride + MgCl2 + triethylamine, ethyl acetate, 20–25 °C, 10–15 h | This compound, 78–95% yield, >98.5% purity |

This method is adapted from analogous fluorinated benzoylacetate preparations and is applicable to 5-fluoropyridin-2-yl derivatives with modifications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Purity | Remarks |

|---|---|---|---|

| Direct Esterification | 5-fluoropyridine-2-carboxylic acid + ethyl difluoroacetate, K2CO3, reflux | Moderate to high yield; high purity | Simple, scalable industrial route |

| Malonate-Based Acylation | Monoethyl malonate potassium salt + 5-fluoropyridine acyl chloride, MgCl2, triethylamine, 20–25 °C | 78–95% yield; >98.5% purity | Mild conditions, high selectivity |

| Multi-Step Catalytic Synthesis | Substituted pyridin-2-amine + aldehydes, Pd-catalysis, EDCI coupling, POCl3 chlorination | Variable, depends on step | Suitable for complex derivatives |

Research Findings and Notes

- The malonate-based acylation method offers a robust approach with excellent control over reaction conditions and product purity, making it suitable for industrial applications.

- Direct esterification methods, while simpler, require careful control of reaction parameters to avoid side reactions.

- Advanced multi-step syntheses provide flexibility for medicinal chemistry but are more complex and resource-intensive.

- Fluorine substitution on the pyridine ring enhances the compound's biological activity and chemical stability, necessitating precise synthetic control.

- Purification typically involves crystallization or chromatographic techniques to achieve >98% purity, essential for research and pharmaceutical use.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development:

Ethyl 2-(5-fluoropyridin-2-yl)acetate serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural characteristics allow it to interact with various biological targets, potentially acting as an antimicrobial or antifungal agent. The compound may function as a prodrug, releasing active compounds upon metabolic conversion, which is particularly valuable in therapeutic contexts .

2. Biological Activity:

Research indicates that the compound exhibits potential biological activities due to its structural features. For instance, the fluorinated pyridine moiety facilitates effective binding through hydrogen bonding and π-π interactions with enzymes and receptors. This interaction pattern may lead to therapeutic effects against various diseases .

Case Studies

Several studies have explored the applications of this compound in drug discovery:

-

Antimicrobial Activity:

Research has indicated that compounds containing fluorinated pyridine derivatives can exhibit enhanced antimicrobial properties, making them suitable candidates for developing new antibiotics. -

Neuropharmacology:

The compound's interactions with specific receptors suggest potential applications in treating neurodegenerative disorders, where modulation of receptor activity can lead to therapeutic benefits . -

Cancer Research:

Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways, indicating that this compound may also possess anticancer properties.

Mecanismo De Acción

The mechanism of action of ethyl 2-(5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications in Pyridine-Based Esters

Ethyl 2-(5-fluoropyridin-2-yl)acetate belongs to a broader class of pyridine-acetate esters. Key structural analogs include variations in substituent groups (e.g., halogens, methyl groups) on the pyridine ring or modifications to the ester moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Fluorine vs. Methyl Groups: The 5-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like Ethyl 2-(6-methylpyridin-2-yl)acetate .

Halogen Effects :

- Replacing fluorine with iodine (CAS 1402390-60-6) increases molecular weight significantly (307.09 g/mol) and may influence photophysical properties due to iodine’s heavy atom effect .

Ester Functionality: Ethyl 2-phenylacetoacetate (CAS 5413-05-8) contains a β-ketoester group, enabling keto-enol tautomerism, which is absent in the target compound. This difference impacts its role as a precursor in amphetamine synthesis .

Key Research Findings

- Stability and Storage: this compound requires refrigeration (2–8°C) for long-term stability, whereas non-fluorinated esters like Ethyl 2-phenylacetoacetate are stored at -20°C .

- Structural Similarity : Computational analysis () ranks Ethyl 2-(6-methylpyridin-2-yl)acetate (similarity score: 0.83) as a close analog, highlighting the role of methyl vs. fluorine in bioactivity .

- Commercial Availability: Several analogs, such as Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate (), are discontinued, underscoring the niche demand for fluorinated esters .

Actividad Biológica

Ethyl 2-(5-fluoropyridin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated pyridine moiety, which is known to enhance biological activity and chemical reactivity. Its molecular formula is , and it has a molecular weight of approximately 183.18 g/mol. The presence of the fluorine atom at the 5-position of the pyridine ring is crucial for its interaction with biological targets, allowing for effective binding through non-covalent interactions such as hydrogen bonding and π-π stacking.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorinated structure enhances its binding affinity, potentially leading to inhibition of key biological pathways:

- Antimicrobial Activity : Studies indicate that this compound may exhibit antimicrobial properties, possibly through interference with microbial enzyme functions or membrane integrity.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study reported an IC50 value of 27.1 µM against MDA-MB-231 cells, indicating moderate cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(pyridin-2-yloxy)acetate | Lacks fluorine | Limited activity |

| Ethyl 2-(4-chloropyridin-2-yloxy)acetate | Contains chlorine | Moderate activity |

| Ethyl 3-(pyridin-3-yloxy)acetate | Variation in oxygen position | Variable activity |

| Ethyl 4-(pyridin-4-yloxy)acetate | Different oxygen position | Variable activity |

| This compound | Fluorinated structure | Enhanced reactivity and potential biological activity |

The fluorinated structure of this compound distinguishes it from other derivatives, suggesting that it may have superior biological effects due to increased binding interactions with target molecules.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations as low as 20 µM, highlighting its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Properties : Another investigation into the antimicrobial efficacy revealed that this compound could inhibit the growth of certain bacterial strains. The mechanism was proposed to involve disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 2-(5-fluoropyridin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a related fluoropyridine derivative was synthesized via Suzuki-Miyaura cross-coupling, followed by esterification. Key steps include:

- Purification: Column chromatography (e.g., hexane/ethyl acetate, 7:3 v/v) yields ~83% purity .

- Reaction Monitoring: Thin-layer chromatography (TLC) with an Rf value of 0.2 under specific solvent conditions ensures intermediate tracking .

- Yield Optimization: Adjusting stoichiometry of fluoropyridine precursors and catalysts (e.g., Pd-based catalysts) improves efficiency.

Table 1: Example Synthesis Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Coupling | Pd catalyst, base, 80°C | 83% | Column chromatography (Hexane/EtOAc) | |

| Esterification | Ethanol, H<sup>+</sup> catalyst | 75-85% | Distillation or recrystallization |

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation relies on:

- <sup>1</sup>H NMR Spectroscopy: Peaks for fluoropyridine protons appear as doublets (e.g., δ 8.14 ppm, J = 2.8 Hz) and aromatic protons as multiplet clusters (δ 7.36–7.87 ppm) .

- X-ray Crystallography: Software like SHELXL refines crystallographic data, resolving bond lengths and angles (e.g., C-F bond: ~1.35 Å) .

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]<sup>+</sup>) confirm molecular weight (e.g., 199.16 g/mol) .

Table 2: Key Spectroscopic Data from Analogous Compounds

| Technique | Key Peaks/Parameters | Interpretation | Reference |

|---|---|---|---|

| <sup>1</sup>H NMR (CDCl3) | δ 7.36–8.14 ppm (m, aromatic H) | Fluoropyridine and ester groups | |

| X-ray | Space group P21/c, Z = 4 | Monoclinic crystal system |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Skin/Eye Exposure: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation: Transfer to fresh air; monitor for respiratory irritation .

- Waste Disposal: Mix with inert adsorbents (e.g., sand) and dispose via certified hazardous waste services .

- Storage: Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) require:

- Cross-Validation: Use complementary techniques (e.g., <sup>13</sup>C NMR, IR) to confirm functional groups .

- Crystallographic Refinement: SHELXL’s least-squares algorithms correct for outliers in X-ray data .

- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values to identify misassignments .

Q. What methodologies assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis determines decomposition temperatures (e.g., >150°C for analogous esters) .

- Hydrolytic Stability: Monitor ester hydrolysis via HPLC under acidic/basic conditions (pH 2–12) .

- Photostability: Expose to UV light (λ = 254 nm) and track degradation products using LC-MS .

Q. How can impurity profiles be controlled during synthesis?

Methodological Answer:

- Chromatographic Analysis: HPLC with UV detection (λ = 220–280 nm) identifies byproducts (e.g., unreacted fluoropyridine) .

- Reference Standards: Use certified analogs (e.g., Ethyl 2-phenylacetoacetate, ≥98% purity) to calibrate detection limits .

- Process Optimization: Reduce halogenated impurities via recrystallization or fractional distillation .

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking: AutoDock Vina simulates interactions with biological targets (e.g., enzymes) to infer bioactivity .

- Solvent Effects: COSMO-RS predicts solubility and stability in polar/nonpolar media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.